molecular formula C14H15N3O B11479422 1-Benzyl-3-(6-methylpyridin-2-yl)urea

1-Benzyl-3-(6-methylpyridin-2-yl)urea

Cat. No.: B11479422
M. Wt: 241.29 g/mol
InChI Key: PKQNQVOOKSPFLY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(6-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the urea moiety and a 6-methylpyridin-2-yl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(6-methylpyridin-2-yl)urea typically involves the reaction of benzyl isocyanate with 6-methyl-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol and 6-methylpyridin-2-yl urea.

    Reduction: Formation of benzylamine and 6-methylpyridin-2-yl urea.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(6-methylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 1-Benzyl-3-(4-methylpyridin-2-yl)urea
  • 1-Benzyl-3-(6-chloropyridin-2-yl)urea
  • 1-Benzyl-3-(6-ethylpyridin-2-yl)urea

Comparison: 1-Benzyl-3-(6-methylpyridin-2-yl)urea is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-benzyl-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C14H15N3O/c1-11-6-5-9-13(16-11)17-14(18)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,15,16,17,18)

InChI Key

PKQNQVOOKSPFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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